molecular formula C13H7F2NO4S B8380103 3-(2,4-Difluorophenylthio)-4-nitrobenzoic acid

3-(2,4-Difluorophenylthio)-4-nitrobenzoic acid

Cat. No. B8380103
M. Wt: 311.26 g/mol
InChI Key: HCOFLBBLUZLFJN-UHFFFAOYSA-N
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Patent
US05034417

Procedure details

A mixture of 3-(2,4-difluorophenylthio)-4-nitrobenzonitrile (3.6 g), sulfuric acid (3 ml) and water (3 ml) as stirred at 175° C. for 15 minutes. Water as added to the reaction mixture, and the mixture was extracted with ethyl acetate. The extract was dried over magnesium sulfate and evaporated to give crystals of 3-(2,4-difluorophenylthio)-4-nitrobenzoic acid (3.6 g).
Name
3-(2,4-difluorophenylthio)-4-nitrobenzonitrile
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[S:9][C:10]1[CH:11]=[C:12]([CH:15]=[CH:16][C:17]=1[N+:18]([O-:20])=[O:19])[C:13]#N.S(=O)(=O)(O)[OH:22].[OH2:26]>>[F:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[S:9][C:10]1[CH:11]=[C:12]([CH:15]=[CH:16][C:17]=1[N+:18]([O-:20])=[O:19])[C:13]([OH:22])=[O:26]

Inputs

Step One
Name
3-(2,4-difluorophenylthio)-4-nitrobenzonitrile
Quantity
3.6 g
Type
reactant
Smiles
FC1=C(C=CC(=C1)F)SC=1C=C(C#N)C=CC1[N+](=O)[O-]
Name
Quantity
3 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
3 mL
Type
reactant
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
175 °C
Stirring
Type
CUSTOM
Details
as stirred at 175° C. for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
FC1=C(C=CC(=C1)F)SC=1C=C(C(=O)O)C=CC1[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 3.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.